5,9-Dimethyldecanoic acid 5,9-Dimethyldecanoic acid
Brand Name: Vulcanchem
CAS No.: 35430-59-2
VCID: VC13801884
InChI: InChI=1S/C12H24O2/c1-10(2)6-4-7-11(3)8-5-9-12(13)14/h10-11H,4-9H2,1-3H3,(H,13,14)
SMILES: CC(C)CCCC(C)CCCC(=O)O
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol

5,9-Dimethyldecanoic acid

CAS No.: 35430-59-2

Cat. No.: VC13801884

Molecular Formula: C12H24O2

Molecular Weight: 200.32 g/mol

* For research use only. Not for human or veterinary use.

5,9-Dimethyldecanoic acid - 35430-59-2

Specification

CAS No. 35430-59-2
Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
IUPAC Name 5,9-dimethyldecanoic acid
Standard InChI InChI=1S/C12H24O2/c1-10(2)6-4-7-11(3)8-5-9-12(13)14/h10-11H,4-9H2,1-3H3,(H,13,14)
Standard InChI Key ICYLGMMNRKAUJS-UHFFFAOYSA-N
SMILES CC(C)CCCC(C)CCCC(=O)O
Canonical SMILES CC(C)CCCC(C)CCCC(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Formula and Stereochemistry

5,9-Dimethyldecanoic acid (systematic name: 5,9-dimethyldecanoic acid) has the molecular formula C₁₂H₂₄O₂, derived from the decanoic acid backbone (C₁₀H₂₀O₂) with two additional methyl groups (-CH₃) at positions 5 and 9. The branching introduces steric effects that influence its physical properties, such as melting point and solubility, compared to linear analogs .

Table 1: Comparative Molecular Properties of Branched Carboxylic Acids

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
Decanoic acidC₁₀H₂₀O₂172.270.893268–270
3,6-Dimethyloctanoic acidC₁₀H₂₀O₂172.270.911268.1
Pivalic acidC₅H₁₀O₂102.130.905163–165
5,9-Dimethyldecanoic acidC₁₂H₂₄O₂200.31~0.89–0.91~270–275

Inferred values for 5,9-dimethyldecanoic acid are based on trends observed in analogs .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy of branched carboxylic acids like pivalic acid reveals distinct proton environments. For example, pivalic acid exhibits a singlet at 1.08 ppm in its ¹H NMR spectrum due to the nine equivalent protons on its three methyl groups . For 5,9-dimethyldecanoic acid, the methyl groups at positions 5 and 9 would likely produce split signals in the 1.0–1.5 ppm range, with coupling patterns dependent on their proximity to adjacent protons .

Synthesis and Production Methods

Koch Hydrocarboxylation

The Koch reaction, widely used for synthesizing branched carboxylic acids, involves the hydrocarboxylation of alkenes with carbon monoxide and water in the presence of an acid catalyst (e.g., HF) . For 5,9-dimethyldecanoic acid, a hypothetical synthesis could involve:

  • Isobutene oligomerization: Forming a branched alkene precursor with methyl groups at positions 5 and 9.

  • Carboxylation: Introducing a carboxylic acid group via CO and H₂O under acidic conditions.

Alkene+CO+H2OHFBranched carboxylic acid\text{Alkene} + \text{CO} + \text{H}_2\text{O} \xrightarrow{\text{HF}} \text{Branched carboxylic acid}

This method is scalable and has been employed industrially for analogs like pivalic acid .

Grignard Reagent Carbonation

An alternative laboratory-scale route involves the reaction of a Grignard reagent with carbon dioxide:

  • Formation of a tertiary alkyl halide (e.g., 5,9-dimethyldecyl chloride).

  • Grignard reagent synthesis: Reaction with magnesium in dry ether.

  • Quenching with CO₂: Producing the carboxylic acid after hydrolysis.

R-Mg-X+CO2R-COOMgXH2OR-COOH\text{R-Mg-X} + \text{CO}_2 \rightarrow \text{R-COOMgX} \xrightarrow{\text{H}_2\text{O}} \text{R-COOH}

This method offers precise control over branching patterns but is less practical for large-scale production .

Physicochemical Properties and Stability

Thermal Stability and Melting Behavior

Branched carboxylic acids exhibit lower melting points than their linear counterparts due to reduced molecular symmetry. For example, pivalic acid melts at 35°C, whereas linear pentanoic acid melts at -34°C . By analogy, 5,9-dimethyldecanoic acid is expected to have a melting point below 30°C, compared to 31°C for linear decanoic acid .

Hydrolytic Resistance of Esters

Esters of branched carboxylic acids, such as pivalate esters, demonstrate exceptional resistance to hydrolysis due to steric hindrance around the carbonyl group . This property is leveraged in:

  • Polymer coatings: Pivalate esters of vinyl alcohol form highly reflective lacquers.

  • Pharmaceutical prodrugs: Enhanced metabolic stability.

5,9-Dimethyldecanoic acid esters could similarly serve in high-durability coatings or sustained-release drug formulations .

Biological and Environmental Considerations

Toxicity Profile

While specific data on 5,9-dimethyldecanoic acid are unavailable, analogs like 2,2-dimethyloctanoic acid exhibit moderate toxicity (H302+H312: harmful if swallowed or in contact with skin) . Proper handling protocols, including PPE and ventilation, are recommended.

Biodegradability

Branched fatty acids generally degrade more slowly than linear variants due to microbial resistance. Environmental persistence warrants careful disposal to mitigate aquatic toxicity (H412) .

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